5-(2-{(1z)-5-Fluoro-2-Methyl-1-[4-(Propan-2-Yl)benzylidene]-1h-Inden-3-Yl}ethyl)-1h-Tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
K-8012 is a synthetic compound known for its role as a modulator of the N-terminally truncated retinoid X receptor alpha (RXRα). It has shown significant potential in improving anticancer activities in an RXRα-dependent manner .
准备方法
Synthetic Routes and Reaction Conditions
K-8012 is a sulindac analog, synthesized through a series of chemical reactions. The synthesis involves the modification of sulindac to enhance its binding affinity and specificity towards RXRα. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of K-8012 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as reaction optimization, purification, and quality control to meet research-grade standards .
化学反应分析
Types of Reactions
K-8012 undergoes various chemical reactions, including:
Oxidation: K-8012 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: K-8012 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulindac derivatives, while substitution reactions can produce various substituted analogs .
科学研究应用
K-8012 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study RXRα modulation and its effects on chemical pathways.
Biology: Investigated for its role in cellular processes such as apoptosis and differentiation.
Medicine: Explored for its potential in cancer therapy due to its ability to inhibit cancer cell growth.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
作用机制
K-8012 exerts its effects by binding to a novel site on the RXRα ligand-binding domain. This binding inhibits the interaction of the N-terminally truncated RXRα with the p85α subunit of phosphoinositide 3-kinase (PI3K), leading to the suppression of AKT activation and induction of apoptosis. This mechanism is unique to K-8012 and distinguishes it from other RXRα modulators .
相似化合物的比较
Similar Compounds
Sulindac: The parent compound of K-8012, known for its anti-inflammatory properties.
K-8008: Another sulindac analog with similar anticancer activities.
Tarenflurbil: A retinoid receptor modulator with different binding properties.
Uniqueness of K-8012
K-8012 is unique due to its specific binding site on RXRα and its enhanced anticancer activity compared to sulindac. Its ability to modulate RXRα in a novel manner makes it a valuable compound in cancer research .
属性
分子式 |
C23H23FN4 |
---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
5-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-propan-2-ylphenyl)methylidene]inden-1-yl]ethyl]-2H-tetrazole |
InChI |
InChI=1S/C23H23FN4/c1-14(2)17-6-4-16(5-7-17)12-21-15(3)19(10-11-23-25-27-28-26-23)22-13-18(24)8-9-20(21)22/h4-9,12-14H,10-11H2,1-3H3,(H,25,26,27,28)/b21-12- |
InChI 键 |
XBRDZHUUARVXDN-MTJSOVHGSA-N |
手性 SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CCC4=NNN=N4 |
规范 SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CCC4=NNN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。